molecular formula C16H11BrN2O B5783636 2-(4-bromophenyl)-4-quinolinecarboxamide

2-(4-bromophenyl)-4-quinolinecarboxamide

Cat. No. B5783636
M. Wt: 327.17 g/mol
InChI Key: CWLSRFABQIHKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-4-quinolinecarboxamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed by GlaxoSmithKline in the 1990s as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, due to its potential use as a performance-enhancing drug, it has been banned by the World Anti-Doping Agency (WADA) since 2009.

Mechanism of Action

2-(4-bromophenyl)-4-quinolinecarboxamide works by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism. This leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved insulin sensitivity and energy expenditure. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in animal models, including increased endurance and exercise capacity, improved lipid profile, and reduced inflammation. It has also been shown to enhance mitochondrial biogenesis and function, leading to improved energy metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-bromophenyl)-4-quinolinecarboxamide for lab experiments is its ability to improve exercise performance and endurance in animal models, which can be useful for studying the effects of exercise on various physiological parameters. However, its potential use as a performance-enhancing drug and its banned status by WADA limit its application in human studies.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-4-quinolinecarboxamide, including its potential use as a therapeutic agent for metabolic disorders such as obesity and diabetes, as well as its neuroprotective effects and cognitive-enhancing properties. Further studies are needed to determine its long-term safety and efficacy in humans, as well as its potential for abuse as a performance-enhancing drug.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-4-quinolinecarboxamide involves several steps, including the reaction of 4-bromophenylboronic acid with 2-chloroquinoline, followed by the addition of an amine group and a carboxylic acid group. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

2-(4-bromophenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as cardiovascular disease, cancer, and neurodegenerative disorders. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. In addition, it has been found to have neuroprotective effects and to enhance cognitive function.

properties

IUPAC Name

2-(4-bromophenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLSRFABQIHKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.